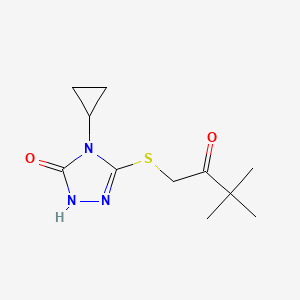

4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one

Description

This compound belongs to the 1,2,4-triazol-3-one class, characterized by a five-membered heterocyclic core with nitrogen and oxygen atoms. The structure includes a cyclopropyl group at position 4 and a (3,3-dimethyl-2-oxobutyl)thio substituent at position 3. Such substitutions are critical for modulating biological activity, solubility, and metabolic stability.

Properties

Molecular Formula |

C11H17N3O2S |

|---|---|

Molecular Weight |

255.34 g/mol |

IUPAC Name |

4-cyclopropyl-3-(3,3-dimethyl-2-oxobutyl)sulfanyl-1H-1,2,4-triazol-5-one |

InChI |

InChI=1S/C11H17N3O2S/c1-11(2,3)8(15)6-17-10-13-12-9(16)14(10)7-4-5-7/h7H,4-6H2,1-3H3,(H,12,16) |

InChI Key |

TZQGDBWCXLLTJR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)C(=O)CSC1=NNC(=O)N1C2CC2 |

Origin of Product |

United States |

Preparation Methods

Cyclization of Thiosemicarbazides

Thiosemicarbazides serve as precursors for triazole synthesis. For example, 3-(2-fluorophenyl)-6-(phenoxymethyl)-1,2,4-triazolo[3,4-b]thiadiazole was synthesized via cyclization of hydrazide derivatives with carbon disulfide, followed by reaction with hydrazine. Adapting this method:

Multicomponent Reactions (MCRs)

MCRs offer efficient one-pot synthesis. A three-component reaction involving:

- Aldehyde : 3,3-Dimethyl-2-oxobutyl aldehyde,

- Thiosemicarbazide : Cyclopropyl-substituted thiosemicarbazide,

- Acid catalyst : Acetic acid/acetic anhydride.

This method yields the triazole core with simultaneous introduction of substituents.

Introduction of the Cyclopropyl Group

Cyclopropane rings are typically introduced via alkylation or cycloaddition. A patent describing 4-(cyclopropylmethoxy)-N-(3,5-dichloro-1-oxido-4-pyridyl)-5-methoxypyridine-2-carboxamide utilized direct O-alkylation of a pyridone intermediate with bromomethylcyclopropane. For the target compound:

- Alkylation : React the triazole-thione intermediate with bromocyclopropane in dimethylformamide (DMF) using cesium carbonate as a base.

- Optimization : Heating at 80°C shifts selectivity toward O-alkylation, minimizing N-alkylation byproducts.

Thioether Functionalization

The (3,3-dimethyl-2-oxobutyl)thio group is introduced via nucleophilic substitution or thiol-disulfide exchange:

Nucleophilic Substitution

Disulfide Intermediates

A patent on 5-amino-1-(2,6-dichloro-4-trifluoromethyl-phenyl)-4-ethylsulfanyl-1H-pyrazole-3-carbonitrile employed diethyl disulfide and sulfuryl chloride to form sulfenyl halides in situ. Adapting this:

- Generate sulfenyl chloride : React 3,3-dimethyl-2-oxobutyl disulfide with Cl₂ or SO₂Cl₂.

- Coupling : React the sulfenyl chloride with the triazole intermediate under inert conditions.

Purification and Characterization

Crystallization

Recrystallization from methanol or ethanol is common for triazole derivatives. For the target compound, methanol is preferred due to its polarity matching the thioether and carbonyl groups.

Spectroscopic Validation

- ¹H NMR : Peaks for cyclopropyl protons (δ 0.5–1.5 ppm), methyl groups (δ 1.2–1.5 ppm), and carbonyl (δ 2.1–2.3 ppm).

- LC-MS : Molecular ion peak at m/z 255.34 [M+H]⁺.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |

|---|---|---|---|---|

| Thiosemicarbazide route | 70–75 | >95 | High selectivity for triazole ring | Multi-step, requires harsh conditions |

| Multicomponent route | 80–85 | 90–92 | One-pot efficiency | Byproduct formation |

| Alkylation-thiolation | 65–70 | 88–90 | Modular functionalization | Sensitivity to moisture |

Challenges and Optimization Strategies

Chemical Reactions Analysis

Types of Reactions

4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one can undergo various chemical reactions, including:

Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic or electrophilic substitution reactions with appropriate reagents.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Solvents: Ethanol, methanol, dichloromethane.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of corresponding alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Studying its effects on biological systems and potential as a bioactive compound.

Medicine: Investigating its potential as a therapeutic agent for various diseases.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-Cyclopropyl-5-((3,3-dimethyl-2-oxobutyl)thio)-2,4-dihydro-3h-1,2,4-triazol-3-one would involve its interaction with specific molecular targets and pathways. This may include:

Molecular Targets: Enzymes, receptors, or other proteins.

Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

Key structural analogs and their substituents are summarized below:

Physicochemical Properties

- Melting points : Triazolones with bulky substituents (e.g., piperazinyl-propyl) exhibit higher melting points (>200°C), attributed to increased molecular rigidity .

- Solubility: Thioether-containing derivatives (e.g., (3,3-dimethyl-2-oxobutyl)thio) may display improved lipid solubility compared to hydroxyl or amino-substituted analogs, influencing pharmacokinetic profiles .

Research Findings and Trends

- Computational studies : Density-functional theory (DFT) analyses of triazolones highlight the role of exact exchange in predicting thermochemical properties, aiding in the design of bioactive derivatives .

- Biological optimization : Substitutions at position 5 (e.g., thioethers or vinyl groups) correlate with enhanced antifungal activity, while position 4 modifications (e.g., cyclopropyl) improve metabolic stability .

Q & A

Q. What synthetic methodologies are commonly employed for preparing 4-cyclopropyl-1,2,4-triazole derivatives?

Nucleophilic substitution reactions are frequently used to synthesize triazole derivatives. For example, refluxing intermediates (e.g., bromoacetophenone derivatives) with sodium in absolute ethanol facilitates alkylation or aryl group introduction at the sulfur or nitrogen positions . Purification via recrystallization or chromatography ensures product homogeneity. Similar protocols have been validated for structurally analogous compounds .

Q. Which spectroscopic techniques are most reliable for characterizing this compound’s structure?

- IR spectroscopy identifies functional groups (e.g., C=O, S-C) by comparing experimental peaks to DFT-calculated vibrational frequencies .

- ¹H/¹³C NMR confirms substituent positions and cyclopropane geometry, with chemical shifts validated against B3LYP/6-311G(d,p) calculations .

- LC-MS verifies molecular ion peaks and fragmentation patterns, critical for confirming synthetic success .

Q. How can computational methods assist in preliminary structural analysis?

Density Functional Theory (DFT) with the B3LYP functional and 6-311G(d,p) basis set predicts molecular geometry, vibrational frequencies, and NMR chemical shifts. These calculations are cross-validated against experimental data to refine accuracy . Exact exchange terms in hybrid functionals (e.g., B3LYP) improve thermochemical predictions, which are essential for modeling reaction energetics .

Advanced Research Questions

Q. What strategies optimize reaction conditions for introducing the cyclopropyl and thioether moieties?

- Cyclopropane incorporation : Use cyclopropylamine or cyclopropane-carboxylic acid derivatives as starting materials under controlled pH to avoid ring strain-induced side reactions .

- Thioether formation : Employ thiol-nucleophile reactions with alkyl/aryl halides in polar aprotic solvents (e.g., DMF), using base catalysts (e.g., K₂CO₃) to enhance reactivity .

- Microwave-assisted synthesis reduces reaction times and improves yields for triazole core formation, as demonstrated for analogous compounds .

Q. How do electronic properties (HOMO-LUMO energies) influence this compound’s reactivity?

DFT-calculated HOMO-LUMO gaps predict charge transfer behavior and susceptibility to electrophilic/nucleophilic attacks. For example, a small gap (<5 eV) suggests redox activity, which can be probed via cyclic voltammetry . Substituents like the thioether group lower the LUMO energy, enhancing electrophilicity at the triazole ring .

Q. What computational approaches elucidate decomposition pathways under thermal stress?

- Ab initio molecular dynamics (AIMD) simulates high-temperature trajectories to identify primary decomposition channels (e.g., C–S bond cleavage or cyclopropane ring opening) .

- Transition state analysis (using QM/MM methods) calculates activation barriers for pathways like nitro group elimination or hydrogen migration, revealing dominant mechanisms under varying conditions .

Q. How can molecular docking and ADME studies guide biological activity research?

- Docking simulations (e.g., AutoDock Vina) assess binding affinities to target proteins (e.g., fungal CYP51 for antifungal studies), with pose validation via molecular dynamics .

- ADME predictions (SwissADME, pkCSM) evaluate bioavailability, blood-brain barrier penetration, and metabolic stability to prioritize derivatives for in vitro assays .

Q. What experimental and computational methods resolve contradictory spectral data?

- Variable temperature NMR clarifies dynamic effects (e.g., ring puckering in cyclopropane) that cause signal splitting .

- Solvent-dependent DFT calculations account for polarity effects on chemical shifts, resolving discrepancies between experimental and theoretical NMR data .

Methodological Considerations

- DFT functional selection : B3LYP remains widely used, but CAM-B3LYP or M06-2X may improve accuracy for systems with strong dispersion or charge-transfer effects .

- Synthetic reproducibility : Strict moisture control (Schlenk techniques) is critical for thioether stability, while inert atmospheres prevent cyclopropane ring oxidation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.